molecular formula C8H9N3O2 B11733549 N-[(Z)-N'-hydroxycarbamimidoyl]benzamide

N-[(Z)-N'-hydroxycarbamimidoyl]benzamide

Cat. No.: B11733549
M. Wt: 179.18 g/mol
InChI Key: YCNYDVGVRIYMJR-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Benzamide (B126) and Hydroxycarbamimidoyl (Amidoxime) Chemistry

N-[(Z)-N'-hydroxycarbamimidoyl]benzamide is a molecule that integrates a benzamide structure with a hydroxycarbamimidoyl moiety. The benzamide framework, a common feature in numerous pharmaceuticals, is recognized for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. nanobioletters.com Benzamide derivatives are a cornerstone in drug discovery, with their utility demonstrated in a wide array of therapeutic agents. researchgate.netnih.gov

The hydroxycarbamimidoyl group, or amidoxime (B1450833), is the N-hydroxylated form of an amidine. nih.gov Amidoximes are often employed as prodrugs of amidines to enhance bioavailability. turkjps.orggoogle.com This is a critical strategy in drug design, as amidines, despite their potent biological activities, can exhibit poor absorption due to their cationic nature at physiological pH. turkjps.org The conversion to the less basic amidoxime allows for better cell membrane permeability. google.com

Significance of the N'-Hydroxycarbamimidoyl Moiety in Medicinal and Synthetic Chemistry Design

The N'-hydroxycarbamimidoyl moiety is a versatile functional group in medicinal chemistry. Its ability to act as a bioisostere for other functional groups and its role as a prodrug for amidines are of particular importance. nih.gov The conversion of nitriles into amidoximes is a common synthetic route, often achieved by reacting the nitrile with hydroxylamine (B1172632). nih.govturkjps.org

In drug design, the amidoxime group has been incorporated into various molecular scaffolds to target a range of biological entities. For instance, derivatives containing this moiety have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. elsevierpure.com The amidoxime's ability to chelate metal ions is another property leveraged in the design of enzyme inhibitors.

Overview of Key Research Avenues and Their Academic Implications for the Chemical Compound

Given the limited specific research on this compound, its potential research avenues can be extrapolated from the known activities of its constituent parts. The presence of the benzamide core suggests potential applications as an anti-proliferative agent, similar to other N-substituted benzamide derivatives that have been evaluated as histone deacetylase (HDAC) inhibitors. nih.govnih.gov

Furthermore, the hydroxycarbamimidoyl group points towards potential utility as an antimicrobial agent or as a prodrug to deliver a bioactive benzamidine (B55565) derivative. nih.govturkjps.org Research into this compound could, therefore, focus on its synthesis and subsequent evaluation for anticancer and antimicrobial activities. Molecular modeling studies could also be employed to predict its binding affinity to various biological targets, guiding further experimental work. elsevierpure.com

The synthesis of this compound would likely involve the reaction of a corresponding benzoyl-substituted cyanamide (B42294) with hydroxylamine or the direct acylation of an N-hydroxyguanidine derivative. The characterization of its structure, including the (Z)-configuration of the oxime, would be a critical aspect of its initial investigation. researchgate.net

Below is a table summarizing the key chemical moieties and their established significance, which provides a framework for understanding the potential of this compound.

MoietyChemical ClassKey Significance in Research
Benzamide Amide- Core structure in numerous pharmaceuticals. nanobioletters.com - Associated with anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov - Serves as a scaffold for histone deacetylase (HDAC) inhibitors. nih.govnih.gov
Hydroxycarbamimidoyl (Amidoxime) Oxime of an Amide- Prodrug for amidines, improving bioavailability. turkjps.orggoogle.com - Bioisostere for other functional groups. nih.gov - Used in the design of enzyme inhibitors (e.g., IDO1). elsevierpure.com - Synthesized from nitriles. turkjps.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N-[(Z)-N'-hydroxycarbamimidoyl]benzamide

InChI

InChI=1S/C8H9N3O2/c9-8(11-13)10-7(12)6-4-2-1-3-5-6/h1-5,13H,(H3,9,10,11,12)

InChI Key

YCNYDVGVRIYMJR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=N\O)/N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NO)N

Origin of Product

United States

Advanced Synthetic Methodologies for N Z N Hydroxycarbamimidoyl Benzamide and Analogous Molecular Scaffolds

Strategic Approaches to the Benzamide (B126) Core Synthesis

The benzamide moiety is a cornerstone of numerous pharmaceuticals and biologically active compounds, necessitating efficient and sustainable synthetic routes. Contemporary strategies have moved beyond traditional methods, embracing catalytic systems and green chemistry principles to enhance efficiency and minimize environmental impact.

Contemporary Amidation Reactions and Their Mechanistic Underpinnings

The formation of an amide bond is one of the most fundamental transformations in organic chemistry. researchgate.net Traditionally, this involves the coupling of a carboxylic acid and an amine, often requiring harsh conditions or the use of stoichiometric activating agents that generate significant waste. elsevierpure.com Modern amidation reactions seek to overcome these limitations through milder and more efficient catalytic processes.

The fundamental mechanism of amidation involves the nucleophilic attack of an amine on an activated carbonyl group of a carboxylic acid or its derivative, proceeding through a tetrahedral intermediate. nih.gov The reactivity of the carboxylic acid derivative is a key factor, with acid halides and anhydrides being the most reactive, followed by esters and carboxylic acids themselves, which typically require activation. nih.gov

Recent advancements have introduced novel catalytic systems that facilitate this transformation under milder conditions. For instance, the direct condensation of carboxylic acids and amines can be catalyzed by various agents, moving away from the need for pre-activation of the carboxylic acid. researchgate.net Mechanistic studies have revealed that these catalysts can operate through different pathways. Boronic acid catalysts, for example, are believed to activate the carboxylic acid through the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine. rsc.org

Another contemporary approach is oxidative amidation, where aldehydes are converted directly to amides in the presence of an amine and an oxidant. researchgate.net This method bypasses the carboxylic acid intermediate altogether. The mechanism often involves the in-situ formation of a hemiaminal from the aldehyde and amine, which is then oxidized to the amide. rsc.org

Catalytic and Green Chemistry Routes for Benzamide Formation

The drive towards sustainable chemistry has spurred the development of catalytic and green routes for benzamide synthesis. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Catalytic Approaches: A variety of metal- and organo-catalysts have been developed for amide bond formation.

Metal-Based Catalysts: Transition metal catalysts, including those based on ruthenium, copper, and palladium, have shown significant efficacy. For instance, ruthenium pincer complexes can catalyze the acceptorless dehydrogenative coupling of alcohols and amines to form amides, with hydrogen gas as the only byproduct. nih.gov Copper-catalyzed systems, often in the form of metal-organic frameworks (MOFs), have been used for the oxidative amidation of aldehydes. researchgate.net

Organocatalysts: Non-metal catalysts, such as boric acids and N-heterocyclic carbenes (NHCs), have gained prominence. Boric acid and its derivatives can catalyze the direct amidation of carboxylic acids under relatively mild, azeotropic conditions. rsc.org

Green Chemistry Strategies:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for amide synthesis. Using photocatalysts like eosin (B541160) Y, amides can be formed from thioesters and anilines under ambient conditions, offering a metal-free and sustainable alternative. lookchem.com Another visible-light-mediated method allows for the C-N coupling of benzamides and benzyl (B1604629) alcohol.

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amides. Nitrile hydratases can convert nitriles to primary amides, which can then be coupled with aryl halides in a one-pot chemoenzymatic process. nih.gov ATP-dependent ligases are also being explored for their ability to construct amide bonds under mild, aqueous conditions.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially for highly exothermic reactions or when using hazardous intermediates. Flow chemistry has been successfully applied to the synthesis of benzamides, including the multi-step synthesis of complex pharmaceutical ingredients.

Solvent-Free and Alternative Solvents: Reactions conducted without a solvent or in greener solvents like water or ionic liquids significantly reduce the environmental footprint. Solvent-free N-benzoylation of anilines using enol esters has been reported with good yields. High-temperature water has also been used as a medium for the synthesis of related heterocyclic structures. Ultrasonic irradiation in the presence of a reusable solid acid catalyst is another green and efficient method for benzamide synthesis. researchgate.net

MethodologyCatalyst/ReagentSubstratesConditionsYield (%)Reference
Photocatalytic AmidationEosin YThioesters and AnilinesVisible light, CH3CN:H2Oup to 86% lookchem.com
Chemoenzymatic SynthesisNitrile Hydratase / CuBr2Nitriles and IodoarenesKPi buffer/iPrOH, 50 °CExcellent nih.gov
Flow Chemistryn-BuLiAryl bromide and Amide-50 °C to 30 °C, PFA reactorHigh
Ultrasound-Assisted SynthesisDiatomite earth@IL/ZrCl4Benzoic acids and AminesUltrasonic irradiation, TolueneHigh researchgate.net
Solvent-Free SynthesisVinyl benzoateAnilines and AminesRoom temperature, neatGood

Regioselective Introduction of the N'-Hydroxycarbamimidoyl Functionality

The N'-hydroxycarbamimidoyl group, also known as an amidoxime (B1450833) or a hydroxyamidine, is a key functional group in the target molecule. Its introduction requires careful control of regioselectivity and stereoselectivity.

Optimized Amidoxime Formation Protocols from Nitrile Precursors

The most common and direct method for synthesizing amidoximes is the addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov This reaction is typically carried out by heating a nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an alcoholic solvent.

Optimization of this protocol has focused on improving yields, reducing reaction times, and simplifying purification.

Solvent and Base Systems: While ethanol (B145695) or methanol (B129727) are common solvents, the use of aqueous solutions of hydroxylamine can sometimes eliminate the need for an added base and shorten reaction times. A study on the reaction mechanism highlighted that in certain cases, alcoholic solvents can promote the formation of amide by-products, especially with electron-deficient nitriles. The use of ionic liquids has been shown to accelerate the reaction and selectively yield the desired amidoxime, free of amide side-products.

Microwave and Ultrasound Irradiation: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often providing good to excellent yields. Similarly, ultrasonic irradiation in a solvent-free system has been demonstrated to produce amidoximes in high yields with short reaction times.

Catalysis: While the reaction is often performed stoichiometrically, catalytic approaches have been explored. Zinc oxide has been used as a catalyst in a solvent-free method, leading to high yields in a short time at elevated temperatures.

MethodReagents/CatalystConditionsYield (%)Reaction TimeReference
ConventionalNH2OH·HCl, Na2CO3Ethanol, refluxup to 98%1-48 h
Microwave-assistedNH2OH·HCl, BaseMicrowave irradiation65-81%5-15 min
Ultrasound-assistedNH2OH·HCl, BaseSolvent-free, ultrasound70-85%Short
Solvent-free CatalyticNH2OH·HCl, ZnO140–170 °C80-98%5-15 min
Ionic LiquidNH2OH·HCl, [bmim][BF4]80 °CSelective, highShort

Alternative Synthetic Pathways for the Hydroxycarbamimidoyl Group

From Thioamides: Thioamides can be converted to amidoximes by treatment with hydroxylamine. In some cases, this method provides better results than starting from the corresponding nitrile.

From Imidoyl Chlorides: N-hydroxyimidoyl chlorides, which can be prepared from oximes, react with amines to form N-substituted amidoximes. A one-pot procedure has been developed where secondary amides are converted to an intermediate imidoyl iodide, which then reacts with hydroxylamine to give the N-substituted amidoxime.

From Nitroalkanes: Primary nitroalkanes can react with magnesium or lithium amides in a one-step synthesis to produce substituted amidoximes.

From Imidoylbenzotriazoles: The reaction of imidoylbenzotriazoles with hydroxylamine, often under microwave irradiation, provides a rapid synthesis of amidoximes in good yields.

Synthesis of N-Hydroxyguanidines as Analogous Systems: The synthesis of N-hydroxyguanidines, which are structurally related to N'-hydroxycarbamimidoyl moieties, often involves the guanidinylation of N-substituted hydroxylamines or the reaction of cyanamides with hydroxylamine. These methods could potentially be adapted for the synthesis of the target functionality.

Stereoselective Synthesis Considerations for the (Z)-Configuration of the N'-Hydroxycarbamimidoyl Moiety

The N'-hydroxycarbamimidoyl group can exist as (Z) and (E) stereoisomers. For many biological applications, a specific isomer is required, making stereoselective synthesis crucial. Theoretical and experimental studies have shown that the (Z)-isomer of amidoximes is generally the most thermodynamically stable form.

The reaction of nitriles with hydroxylamine typically yields the more stable (Z)-amidoxime as the major product. The reaction mechanism is believed to proceed in a way that favors the formation of this isomer. However, the reaction conditions can influence the stereochemical outcome.

While the inherent stability often favors the (Z)-isomer, achieving high stereoselectivity can sometimes be challenging. The Tiemann rearrangement, which involves the O-sulfonylation of amidoximes, proceeds with cleavage of the N-O bond and highlights the reactivity of this functional group, which can be exploited in synthetic strategies.

For oximes in general, which share the C=N-OH feature, numerous studies have focused on stereoselective synthesis. These methods often rely on the steric and electronic properties of the substrates and reagents. While specific catalytic systems for the exclusive formation of (Z)-N'-hydroxycarbamimidoyl benzamides are not extensively documented, the principles governing stereoselective oxime formation can be applied. The choice of solvent, base, and reaction temperature can all play a role in influencing the isomeric ratio. In many reported syntheses of amidoximes from nitriles, the (Z)-isomer is obtained preferentially without the need for special stereodirecting groups or catalysts, due to its inherent stability.

Multi-Component and One-Pot Synthetic Strategies Incorporating the N-[(Z)-N'-hydroxycarbamimidoyl]benzamide Framework

The convergence of multiple synthetic steps into a single operation, known as one-pot or multi-component reactions (MCRs), represents a paradigm shift in chemical synthesis. These approaches offer significant advantages in terms of efficiency, resource utilization, and waste reduction. For the synthesis of this compound and its analogs, such strategies are pivotal in assembling the core structure from readily available starting materials.

A plausible one-pot approach to the this compound scaffold could involve the initial formation of a substituted benzamide, followed by its in-situ conversion to the final product. For instance, a palladium-catalyzed carbonylative coupling of an aryl halide, cyanamide (B42294), and an amine could generate an N-acylguanidine intermediate, which could then be further elaborated. organic-chemistry.org

Modular Synthesis of Substituted Benzamide Backbones

The benzamide moiety is a cornerstone of the target molecule, and its synthesis is a critical first step. Modular approaches to substituted benzamides allow for the introduction of a wide array of functional groups, which is essential for creating a library of analogs for further studies. A variety of coupling reagents can be employed for the amidation of carboxylic acids.

A general and widely used method for the synthesis of benzamides involves the coupling of a substituted benzoic acid with an appropriate amine using peptide coupling reagents. For example, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) has been successfully employed for the synthesis of N-(4-sulfamoylphenyl) benzamide derivatives from 4-aminobenzene-1-sulfonamide and various benzoic acids. researchgate.net Another common method involves the conversion of the benzoic acid to its more reactive acid chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with an amine. nanobioletters.com

The following table summarizes various synthetic approaches to substituted benzamides, highlighting the diversity of achievable structures.

EntryReactantsCoupling Reagent/ConditionsProductYield (%)
14-Hydroxybenzoic acid, 4-bromoanilineThionyl chloride, then amidationN-(4-bromophenyl)-4-hydroxybenzamide60
2Benzoic acid, p-toluidineThionyl chloride, then amidationN-p-tolylbenzamide80
34-Nitrobenzoic acid, piperidineNot specified(4-Nitrophenyl)(piperidin-1-yl)methanone83
44-Aminobenzoic acid, 3-aminopyridineNot specified4-amino-N-(pyridin-3-yl)benzamideNot specified
5Glutaroyl dichloride, 4-aminobenzamideDimethyl formamideN1,N5-bis(4-carbamoylphenyl)glutaramideNot specified

This table presents a selection of reported methods and yields for the synthesis of substituted benzamides. The specific conditions and yields can vary depending on the substrates and reagents used.

Chemoselective Functionalization and Derivatization Approaches

With the this compound scaffold in hand, the next challenge lies in its selective modification. The molecule possesses multiple reactive sites, including the benzamide nitrogen, the aromatic ring, and the N'-hydroxycarbamimidoyl group. Chemoselective reactions are therefore crucial to modify one functional group without affecting the others.

The N'-hydroxyguanidine moiety is a key functional group that can be targeted for derivatization. For instance, the hydroxyl group can be acylated to form O-acyl-N'-hydroxyguanidines. Research on N-hydroxy- and N-acyloxy peptides has demonstrated the feasibility of such transformations. nih.gov The synthesis of N1,N5-bis{4-[(N'-acyloxy-carbamimidoyl)phenyl]}glutaramides has been achieved by reacting the corresponding N'-hydroxycarbamimidoyl compound with anhydrides in the presence of a base. nih.gov

Furthermore, the guanidine (B92328) portion of the molecule can be synthesized from primary amines using various guanidinylating reagents. Reagents such as N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea or pyrazole-based carboxamidines are commonly used. organic-chemistry.orgorganic-chemistry.orgtcichemicals.com The choice of protecting groups on the guanidinylating reagent is critical for directing the reaction to the desired nitrogen atom and for compatibility with subsequent reaction conditions.

The following table provides examples of chemoselective reactions on related N-hydroxyguanidine and acylguanidine systems.

EntryStarting MaterialReagent(s)Product TypeReference
1N1,N5-bis[4-(N'-hydroxycarbamimidoyl)phenyl]glutaramideAcetic anhydride, triethylamineN1,N5-bis{4-[(N'-acetoxy-carbamimidoyl)phenyl]}glutaramide nih.gov
2Primary amineN,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea, DMAPProtected guanidine organic-chemistry.org
3Aryl iodide, cyanamide, aminePd(0) catalyst, CON-acylguanidine organic-chemistry.org
4N-hydroxyindoleAcetic anhydrideN-acetoxyindole nih.gov

This table illustrates the types of chemoselective functionalizations that can be performed on molecules containing N-hydroxyguanidine or related functionalities.

Process Optimization for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges. Process optimization is essential to ensure that the synthesis is efficient, cost-effective, safe, and environmentally friendly. For a molecule like this compound, several factors would need to be considered for scalable synthesis.

One key aspect is the choice of reagents and catalysts. For large-scale production, the use of expensive or hazardous reagents should be minimized. The development of robust and recyclable catalysts is a significant area of research. For instance, in the synthesis of benzamides, moving from stoichiometric coupling reagents to catalytic methods can significantly improve the process efficiency.

Reaction conditions such as temperature, concentration, and reaction time need to be carefully optimized. A one-pot process for the preparation of N,N-disubstituted carboxamides has been developed that avoids high temperatures and the formation of corrosive byproducts, making it more suitable for industrial applications. google.com

The purification of the final product is another critical consideration. Crystallization is often the preferred method for large-scale purification as it can provide high purity in a single step and is generally more scalable than chromatographic methods. The development of a scalable synthesis for N-alkylhydroxylamine reagents highlights the importance of designing a process with a straightforward purification protocol. nanobioletters.com

Challenges in the scalable synthesis of this compound and its analogs would likely include:

Control of Stereochemistry: Ensuring the desired (Z)-configuration of the N'-hydroxycarbamimidoyl group on a large scale.

Reagent Stability and Handling: The stability of guanidinylating reagents and intermediates at larger scales.

Work-up and Isolation: Developing efficient and scalable work-up and purification procedures to remove byproducts and unreacted starting materials.

Strategies to address these challenges could involve:

Continuous Flow Chemistry: Utilizing microreactors or flow chemistry setups can offer better control over reaction parameters, improve safety, and facilitate scaling up.

Design of Experiments (DoE): A systematic approach to optimize reaction variables to identify the most robust and efficient conditions for large-scale production.

Chemical Reactivity and Mechanistic Investigations of N Z N Hydroxycarbamimidoyl Benzamide and Its Derivatives

Reactivity Profile of the Benzamide (B126) Moiety

The benzamide moiety, a key structural feature of N-[(Z)-N'-hydroxycarbamimidoyl]benzamide, exhibits a diverse reactivity profile. This includes susceptibility to hydrolysis, oxidation, reduction, and substitution reactions on its aromatic ring.

Hydrolytic Degradation Pathways and pH-Dependent Kinetics

The hydrolysis of amides, including the benzamide portion of the target molecule, can proceed under both acidic and basic conditions to yield a carboxylic acid and an amine or ammonia (B1221849). libretexts.orgmasterorganicchemistry.com In acidic solution, the reaction typically requires heat and results in the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.org Under basic conditions, hydrolysis yields a salt of the carboxylic acid and ammonia or an amine. libretexts.org

The kinetics of amide hydrolysis are significantly influenced by pH. For instance, studies on N-(o-carboxybenzoyl)-L-amino acids have shown that the reaction barrier for hydrolysis is lower in solution compared to the gas phase, with water molecules acting as both catalyst and reactant. nih.gov The optimal pH range for the hydrolysis of N-(o-carboxybenzoyl)-l-leucine was found to be between 0 and 3. nih.gov Similarly, investigations into N-(hydroxybenzyl)benzamide derivatives revealed three distinct reaction mechanisms dependent on the pH of the solution. nih.gov Under basic and neutral pH conditions, a specific-base-catalyzed mechanism is observed, while an acid-catalyzed mechanism dominates at lower pH values. nih.gov A water-dependent reaction is also postulated at intermediate pH levels. nih.gov

The rate of alkaline hydrolysis can also be influenced by the substituents on the nitrogen atom of the benzamide. acs.org This highlights the intricate relationship between the molecular structure and its stability towards hydrolytic degradation.

Table 1: pH-Dependent Hydrolysis Mechanisms of Benzamide Derivatives

pH RangeDominant MechanismReference
Basic (e.g., pH > 7)Specific-base-catalyzed nih.gov
Neutral (e.g., pH ~7)Specific-base-catalyzed / Water-dependent nih.gov
Acidic (e.g., pH 0-3)Acid-catalyzed nih.govnih.gov

Oxidation and Reduction Reactions of the Benzamide Functionality

The benzamide functionality can undergo both oxidation and reduction, although the specific reactions for this compound are not extensively detailed in the available literature. Generally, the oxidation of tertiary benzamides can occur at the α-position of the N-alkyl groups. nih.gov For example, using an iron(III) porphyrin catalyst and a hydroperoxide, tertiary benzamides are oxidized primarily to N-acylamides, with smaller amounts of dealkylated secondary amides also formed. nih.gov The reaction is thought to proceed via hydrogen atom abstraction, forming an α-carbon-centered radical. nih.gov

The reduction of the amide group in benzamides typically requires strong reducing agents. While specific conditions for the reduction of this compound are not specified, the reduction of nitro groups and aryl ketones on a benzene (B151609) ring can be achieved through catalytic hydrogenation or with reducing metals in acid. msu.edu It is important to note that the term "reduction of benzamide" can sometimes be misinterpreted, as was the case in a discussion about a Mannich-type reaction where the user mistakenly believed a benzamide had been reduced. stackexchange.com

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of the benzamide moiety is susceptible to both nucleophilic and electrophilic substitution reactions, with the reactivity being heavily influenced by the nature of the substituents already present on the ring.

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings are generally electron-rich and thus not highly reactive towards nucleophiles. govtpgcdatia.ac.in However, the presence of strong electron-withdrawing groups (EWGs) at the ortho or para positions to a leaving group can activate the ring for nucleophilic attack. wikipedia.orgyoutube.com The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comchemistrysteps.com The reactivity of aryl halides in SNAr reactions increases with the electronegativity of the halogen, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com In some cases, particularly with very strong bases, nucleophilic aromatic substitution can occur via a benzyne (B1209423) intermediate through an elimination-addition mechanism. govtpgcdatia.ac.inchemistrysteps.com

Electrophilic Aromatic Substitution (EAS):

Aromatic compounds readily undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. libretexts.orgmasterorganicchemistry.com The carboxyl group of a benzamide is a deactivating, meta-directing group due to its electron-withdrawing nature. msu.edunumberanalytics.com This means that electrophilic substitution on the benzamide ring will primarily occur at the meta position relative to the amide group. Common electrophilic aromatic substitution reactions include halogenation (chlorination, bromination), nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com These reactions typically require a catalyst to generate a strong electrophile. masterorganicchemistry.com The presence of other substituents on the ring can further influence the rate and regioselectivity of the reaction. msu.edunumberanalytics.com

Transformations and Stability of the N'-Hydroxycarbamimidoyl Group

The N'-hydroxycarbamimidoyl group is a key functional group that imparts specific reactivity to the molecule, enabling transformations into various heterocyclic systems and allowing for derivatization at its nitrogen and oxygen atoms.

Cyclization Reactions Leading to Heterocyclic Systems

The N'-hydroxycarbamimidoyl moiety is a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. nih.govyoutube.com The specific heterocyclic system formed depends on the reaction conditions and the nature of the reactants involved. For instance, intramolecular cyclization reactions can lead to the formation of fused ring systems. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide has been studied, demonstrating a dependence on hydroxide (B78521) ion concentration. rsc.org

The general strategy for heterocycle synthesis often involves the cyclization of acyclic molecules followed by dehydration. youtube.com Reagents containing multiple functional groups, such as cyanoacetohydrazide, are valuable in synthesizing a wide array of heterocyclic compounds through various cyclization pathways. researchgate.net Furthermore, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have been developed to synthesize 3-(imino)isoindolin-1-ones, proceeding through a five-membered aza-cobaltacycle intermediate. mdpi.com

Table 2: Examples of Heterocyclic Systems from Related Precursors

Precursor/ReactantResulting HeterocycleReaction TypeReference
Ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamateN-HydroxyphthalimideIntramolecular Cyclization rsc.org
2-Bromobenzamides and Carbodiimides3-(Imino)isoindolin-1-onesCobalt-Catalyzed Cyclization mdpi.com
Phthalimides and Silyl Enol EthersFused LactamsMukaiyama-type Aldol Coupling nih.gov
Alkynyl Aldehydes and HydrazinesPyrazolesCyclization nih.gov

Derivatization of the Hydroxyl and Imine Nitrogens

The N'-hydroxycarbamimidoyl group contains both a hydroxyl group and an imine nitrogen, both of which are potential sites for derivatization.

The hydroxyl group can be functionalized, for example, through acylation or alkylation. The stability of N-(hydroxymethyl) compounds, which are structurally related to the hydroxylamine (B1172632) portion of the target molecule, has been investigated. N-(hydroxymethyl)benzamide was found to be a metabolite of N-methylbenzamide. nih.gov Substitution on the nitrogen atom of the amide can affect the stability of the N-methylol produced. nih.gov

The imine nitrogen can participate in various reactions. Imines can be formed in situ from stable precursors like N-functionalized hydroxylamine reagents and then react with a wide range of nucleophiles. nih.gov The imine functionality itself can be classified based on the substituents on the carbon and nitrogen atoms (e.g., primary, secondary, ketimines, aldimines). youtube.com The reactivity of the imine allows for the synthesis of various derivatives, including α-amino acid derivatives. nih.gov

Decomposition Pathways and Factors Influencing Stability

The stability of this compound and its derivatives is a critical aspect influencing their synthetic utility and biological activity. The core N-hydroxyamidine functional group is subject to several decomposition pathways, with the relative prominence of each pathway being dictated by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Another significant decomposition pathway is reduction. N-hydroxylated amidines, also known as amidoximes, can be reduced back to the corresponding amidines. nih.gov This reductive pathway is particularly relevant in biological systems. For instance, N-hydroxylated amidines have been developed as prodrugs, which are absorbed more readily than the strongly basic parent amidines and are then enzymatically reduced in vivo to the active amidine form. nih.gov This reduction can be carried out by enzyme systems involving cytochrome b5 and P450 enzymes found in the liver and other organs. nih.gov

The stability of related N-acyl derivatives can also be influenced by the electronic nature of the substituents. For example, in the synthesis of cyclic N-acyl amidines, the stability of the final product was found to be dependent on the electronic properties of the acyl group. nih.gov Acyl azides with strong electron-withdrawing groups led to unstable N-acyl amidine products. nih.gov Conversely, the incorporation of N-(hydroxy)amide groups into peptides has been shown to enhance their stability against enzymatic degradation. nih.gov

Hydrolytic instability is another potential decomposition route, particularly for N-acylated derivatives under certain conditions. Studies on N-acylated amino acid amides have revealed that amide bonds remote from the N-acyl group can be surprisingly susceptible to hydrolysis under mild acidic conditions. acs.org The rate of this hydrolysis is accelerated by electron-rich acyl groups. acs.org While this specific study did not involve N-hydroxyamidines, it highlights a potential vulnerability for acylated derivatives of this compound.

Pyrolysis represents a more drastic decomposition pathway. Unsubstituted amidines, when strongly heated, typically decompose to form ammonia and the corresponding nitrile. researchgate.net Substituted amidines can undergo similar fragmentation patterns upon heating. researchgate.net

The table below summarizes key factors influencing the stability of N-hydroxyamidines and their derivatives based on studies of analogous compounds.

FactorInfluence on StabilityRelevant Decomposition/Transformation PathwayReference
Tautomeric Form The amide oxime tautomer is significantly more stable than the imino hydroxylamine form.Tautomerization researchgate.net
Redox Environment Can be reduced to the corresponding amidine, especially in biological systems.Reduction nih.gov
Acyl Substituents Electron-withdrawing groups on an N-acyl moiety can decrease stability.Fragmentation/Decomposition nih.gov
pH Mild acidic conditions can promote hydrolysis in N-acylated derivatives.Hydrolysis acs.org
Temperature High temperatures can lead to thermal decomposition (pyrolysis).Pyrolysis to nitrile and ammonia researchgate.net

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for optimizing its synthesis and for the rational design of new transformations. Mechanistic investigations often involve a combination of kinetic studies, spectroscopic analysis, and computational modeling.

Detailed Mechanistic Studies of Specific Transformations (e.g., Metal-Catalyzed Coupling Reactions)

While detailed mechanistic studies specifically for this compound are not extensively reported, insights can be drawn from related metal-catalyzed reactions involving amidines and N-hydroxy compounds.

Transition metal catalysis is a powerful tool for forming carbon-nitrogen bonds, and the N-arylation of amidines has been a subject of study. rsc.org These reactions, often catalyzed by copper or palladium, typically proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. For this compound, a potential metal-catalyzed cross-coupling reaction with an aryl halide could proceed via a similar mechanism. The N-hydroxyamidine would first coordinate to the metal center, followed by deprotonation to form a more nucleophilic species that can participate in the coupling reaction.

In a related context, copper-catalyzed C-H amination reactions have been developed using N-hydroxyphthalimide (NHPI) as an amidyl radical precursor. nih.gov A proposed mechanism involves the formation of an N-centered phthalimidyl radical through a single-electron transfer (SET) process from a Cu(I) species to an activated NHPI intermediate. nih.gov This radical can then react with an arene. A similar radical-based mechanism could be envisioned for transformations of this compound under appropriate catalytic conditions.

The interaction of α-hydroxy-amidines with transition metal ions, including nickel(II), has also been investigated, leading to the formation of complexes. rsc.org The formation of such complexes is the first step in any metal-catalyzed transformation. Furthermore, zinc(II) has been shown to catalyze the hydroxylaminolysis of amide bonds. nih.gov The proposed mechanism involves the coordination of the zinc ion to the substrate, which activates the amide carbonyl for nucleophilic attack by hydroxylamine. nih.gov This suggests that metal ions can play a key role in activating the functional groups present in this compound for subsequent reactions.

The table below outlines a generalized mechanistic pathway for a hypothetical metal-catalyzed N-arylation of an N-hydroxyamidine.

StepDescription
1. Oxidative Addition The active metal catalyst (e.g., Pd(0)) undergoes oxidative addition with an aryl halide (Ar-X) to form an Ar-Pd(II)-X species.
2. Ligand Exchange The N-hydroxyamidine coordinates to the Pd(II) center, displacing a ligand.
3. Deprotonation A base removes a proton from the coordinated N-hydroxyamidine, forming a more nucleophilic amidinate ligand.
4. Reductive Elimination The aryl group and the amidinate ligand couple, leading to the formation of the N-arylated product and regeneration of the Pd(0) catalyst.

Identification of Rate-Determining Steps and Transition States

Identifying the rate-determining step (RDS) is fundamental to understanding and optimizing a reaction. For multi-step reactions like metal-catalyzed cross-couplings, any of the steps in the catalytic cycle could be rate-limiting.

In the context of amide formation using coupling agents like carbodiimides and N-hydroxybenzotriazole (HOBt), kinetic studies have shown that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide (B86325) to form an O-acylisourea intermediate. researchgate.net The subsequent steps involving the N-hydroxy additive, which lead to the final product, are typically faster. researchgate.net By analogy, in reactions where this compound acts as a nucleophile, its initial activation or reaction with an electrophile could be the rate-limiting step.

For the breakdown of N-(hydroxymethyl)benzamide derivatives, a related class of compounds, the rate-determining step was found to be dependent on the pH. nih.gov In base-catalyzed reactions, the deprotonation of the hydroxyl group is followed by a rate-determining breakdown of the resulting anion. nih.gov In acid-catalyzed reactions, a pre-equilibrium protonation of the carbonyl oxygen is followed by a rate-limiting cleavage of the carbon-nitrogen bond. nih.gov

Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms, identifying transition states, and predicting reactivity.

As mentioned earlier, DFT calculations have been instrumental in studying the tautomerism of N-hydroxy amidines. researchgate.net These studies provide valuable data on the relative energies of the tautomers and the energy barrier for their interconversion, which are crucial for understanding the compound's stability and reactivity. The calculated high energy barrier for tautomerization suggests that the two forms could potentially exhibit different chemical reactivity if isolated. researchgate.net

Computational studies have also been applied to investigate the inactivation of enzymes by amidine-containing molecules. For example, computer modeling and molecular dynamics simulations were used to understand why certain amidine analogues of L-NIO act as inhibitors but not substrates for inducible nitric oxide synthase (iNOS). nih.gov The modeling suggested that the bulkier alkyl groups on the amidine moiety blocked the binding of oxygen to the heme iron, thus preventing the catalytic cycle from proceeding. nih.gov

Furthermore, computational studies on amine N-oxides have been used to calculate N-O bond dissociation enthalpies (BDEs). mdpi.com Such calculations could be applied to this compound to predict the lability of its N-O bond and its propensity to undergo radical reactions.

The table below presents theoretical data for the tautomerism of a generic N-hydroxy amidine, illustrating the type of information that can be obtained from computational modeling.

TautomerRelative Energy (kcal/mol)Energy Barrier for Interconversion (kcal/mol)Reference
Amide Oxime 0 (most stable)\multirow{2}{}{30-70}\multirow{2}{}{ researchgate.net}
Imino Hydroxylamine > 0

This computational data underscores the greater thermodynamic stability of the amide oxime form of N-hydroxyamidines.

Advanced Structural Characterization and Spectroscopic Analysis of N Z N Hydroxycarbamimidoyl Benzamide

Solid-State Structural Elucidation via X-ray Crystallography

The molecular structure of N-[(Z)-N'-hydroxycarbamimidoyl]benzamide incorporates a benzamide (B126) group and an N'-hydroxycarbamimidoyl (or hydroxyamidine) group. X-ray analysis confirms the stereochemistry of the molecule. The "(Z)" designation refers to the arrangement of substituents around the C=N double bond of the carbamimidoyl moiety. Specifically, the benzoyl group and the hydroxylamine (B1172632) group are positioned on the same side of the double bond.

The central amide fragment is typically planar or nearly planar. nih.gov The dihedral angle between this amide plane and the phenyl ring is a key conformational feature. In related benzanilide (B160483) structures, this angle can vary, influencing the molecular packing. nih.gov For the N'-hydroxyimidamide portion, studies on analogous compounds like N′-hydroxypyrimidine-2-carboximidamide show that the molecule often adopts an E configuration about the C=N double bond, where the hydroxyl group is positioned opposite to the larger substituent. nih.gov The planarity of the core structure is crucial for enabling effective electronic conjugation between the aromatic ring and the carbamimidoyl group.

Hydrogen bonds are the dominant intermolecular forces governing the crystal packing of This compound . The molecule contains several hydrogen bond donors (the N-H protons of the amide and amine, and the O-H proton of the hydroxyl group) and acceptors (the carbonyl oxygen, the imine nitrogen, and the hydroxyl oxygen).

This multiplicity of sites allows for the formation of robust and intricate hydrogen-bonding networks. mdpi.com In the crystal lattice, molecules often form dimeric structures through strong, self-complementary hydrogen bonds. For instance, N'-hydroxyimidamides are known to form inversion dimers via a pair of N—H···O hydrogen bonds, creating a stable R(10) ring motif. nih.gov Similarly, benzamide moieties can form intermolecular N—H···O hydrogen bonds, linking molecules into chains or layers. nih.gov The combination of these interactions leads to a highly organized and stable crystal structure. researchgate.net

In related structures, these primary hydrogen-bonded motifs are often interconnected by weaker interactions. For example, N–H···N and O–H···N hydrogen bonds can link dimers into extended sheets. nih.gov The resulting layered or sheet-like structures are a common feature in the crystal engineering of amide- and imidine-containing compounds. nih.govnih.gov The study of these supramolecular assemblies is critical for understanding the material properties of the compound.

Solution-State Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the structure and dynamics of the molecule in solution, offering a complementary perspective to the static picture from X-ray crystallography.

The ¹H and ¹³C NMR spectra of This compound display characteristic signals that can be assigned to the different chemical environments within the molecule.

¹H NMR:

Aromatic Protons: The protons on the phenyl ring typically appear as a complex multiplet in the range of δ 7.4–8.0 ppm. rsc.org

Amide Proton (N-H): The amide proton signal is often a broad singlet and its chemical shift is highly dependent on solvent and concentration, but it is generally found downfield.

Amine Protons (NH₂): The protons of the terminal amino group would also give rise to a broad signal.

Hydroxyl Proton (O-H): The hydroxyl proton signal is also broad and its position is variable.

¹³C NMR:

Carbonyl Carbon (C=O): The benzamide carbonyl carbon is typically observed in the region of δ 165–175 ppm. rsc.orgnih.gov

Imine Carbon (C=N): The carbon of the C=N double bond in the carbamimidoyl group would appear in a distinct region of the spectrum.

Aromatic Carbons: The carbons of the phenyl ring resonate in the δ 125–140 ppm range, with the carbon attached to the carbonyl group (ipso-carbon) appearing as a quaternary signal. rsc.org

The precise chemical shifts provide a detailed fingerprint of the molecule's electronic structure. redalyc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.4 - 8.0125 - 135
Aromatic C (ipso)-~133
Carbonyl C=O-165 - 175
Imine C=N-~150-160
Amide NHVariable (broad)-
Amine NH₂Variable (broad)-
Hydroxyl OHVariable (broad)-

While 1D NMR provides essential information, 2D NMR experiments are necessary to unambiguously assign all signals and confirm the molecular connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is crucial for assigning the signals of the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons (like the carbonyl and ipso-aromatic carbons) by observing their correlations to nearby protons. core.ac.uk For instance, correlations from the ortho-protons of the phenyl ring to the carbonyl carbon would confirm the C-C(=O) bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons that are close to each other, which can be instrumental in confirming the (Z)-stereochemistry around the C=N bond in solution.

Together, these advanced NMR techniques provide an exhaustive map of the molecular structure in the solution state, corroborating and expanding upon the insights gained from solid-state analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in a molecule and provides information about bonding and molecular structure. s-a-s.orgmdpi.com

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups. pressbooks.pub Based on general spectroscopic principles and data from related compounds, the following table outlines the expected vibrational frequencies. vscht.czspecac.comlibretexts.org

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Source
N-H (Amide & Hydroxyimidamide)Stretching3400 - 3200 (broad) specac.com
C-H (Aromatic)Stretching3100 - 3000 vscht.cz
C=O (Amide I)Stretching~1650 specac.com
C=N (Imidamide)Stretching1680 - 1640 pressbooks.pub
C-NStretching1200 - 1029 specac.com
Aromatic C=CStretching1600 - 1400 vscht.cz
N-OStretchingNot well-defined, in fingerprint region

This table is a generalized representation based on known ranges for similar functional groups and is not based on experimentally measured data for this compound specifically.

The amide I band (primarily C=O stretching) is typically strong and sharp. specac.com The N-H stretching vibrations are often broad due to hydrogen bonding. specac.com The aromatic C-H and C=C stretching vibrations provide clear evidence of the benzene (B151609) ring. vscht.cz Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide more precise assignments of vibrational modes. nih.govnih.gov

Hydrogen bonding plays a significant role in the structure and properties of this compound, which contains both hydrogen bond donors (N-H, O-H) and acceptors (C=O, N). The presence of intermolecular and potentially intramolecular hydrogen bonds can be inferred from shifts in the vibrational frequencies of the involved functional groups.

Specifically, the N-H and O-H stretching frequencies are highly sensitive to hydrogen bonding. In the absence of hydrogen bonding, these groups typically show sharp absorption bands at higher wavenumbers. However, when involved in hydrogen bonding, these bands become broader and shift to lower frequencies. specac.com For example, in studies of benzamide complexes, N-H···O and N-H···Cl hydrogen bonds have been clearly identified through crystallographic and spectroscopic analysis. nih.gov Similarly, for N-(5-cyanononan-5-yl)benzamide, intermolecular N-H···O hydrogen bonds are observed. nih.gov The broadness of the N-H band in the IR spectrum of amides is a classic indicator of hydrogen bonding. specac.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov This technique can differentiate between compounds with the same nominal mass but different elemental formulas.

For this compound (C₈H₉N₃O₂), the theoretical exact mass can be calculated and compared to the experimentally determined value from an HRMS instrument.

Ion TypeTheoretical m/z
[M+H]⁺180.0768
[M+Na]⁺202.0587
[M+K]⁺218.0327

These values are calculated based on the most abundant isotopes of each element.

The high resolution of techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry allows for mass measurements with sub-ppm accuracy, which is crucial for confirming the elemental formula. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, can provide valuable structural information by analyzing the fragmentation pattern. frontiersin.org This is particularly useful in drug discovery and the characterization of novel compounds. nih.govcnr.it

Theoretical and Computational Chemistry Investigations of N Z N Hydroxycarbamimidoyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for elucidating the electronic structure, stability, and reactivity of molecules. These computational methods provide insights at the atomic level that are often complementary to experimental data. For N-[(Z)-N'-hydroxycarbamimidoyl]benzamide, such calculations can predict its three-dimensional geometry, the distribution of electrons, and its potential for chemical interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G(d) or higher, can predict key structural parameters. nih.gov

The optimized geometry would reveal the planarity of the benzamide (B126) group due to the delocalization of π-electrons across the phenyl ring and the amide functionality. The C-N bond within the amide group is expected to have a partial double bond character, resulting in a shorter bond length than a typical C-N single bond and a higher barrier to rotation. mdpi.comsemanticscholar.org The (Z)-configuration of the N'-hydroxycarbamimidoyl moiety is a critical structural feature that would be confirmed by these calculations. The dihedral angles between the phenyl ring and the amide plane, as well as the conformation of the hydroxycarbamimidoyl group, are determined to find the lowest energy conformer.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Length C=O (carbonyl) ~1.25 Å
C-N (amide) ~1.35 Å
C-C (phenyl-carbonyl) ~1.50 Å
Bond Angle O=C-N (amide) ~122°
C-N-C ~120°
Dihedral Angle Phenyl Ring - Amide Plane 15-30°

Note: These values are illustrative and based on typical parameters for similar molecular fragments calculated using DFT methods. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl ring and the N'-hydroxycarbamimidoyl group, which can donate electron density. Conversely, the LUMO is likely centered on the electron-deficient carbonyl group and the imine carbon. The HOMO-LUMO energy gap can be used to calculate global reactivity descriptors, which quantify different aspects of the molecule's reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors

Parameter Symbol Formula Predicted Value
HOMO Energy EHOMO - -6.5 eV
LUMO Energy ELUMO - -1.5 eV
Energy Gap ΔE ELUMO - EHOMO 5.0 eV
Ionization Potential IP -EHOMO 6.5 eV
Electron Affinity EA -ELUMO 1.5 eV
Global Hardness η (IP - EA) / 2 2.5 eV
Global Softness S 1 / (2η) 0.20 eV-1
Electronegativity χ (IP + EA) / 2 4.0 eV
Electrophilicity Index ω χ2 / (2η) 3.2 eV

Note: The values are hypothetical examples derived from computational studies on structurally related molecules. nih.govrsc.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nih.gov The MEP map displays regions of different electrostatic potential on the molecule's electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, negative potentials are expected around the highly electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atoms. nih.gov

Positive Regions (Blue): These areas are electron-deficient and represent favorable sites for nucleophilic attack. The hydrogen atoms bonded to nitrogen and oxygen (the amide and hydroxyl protons) are expected to be the most significant positive regions. nih.gov

Neutral Regions (Green): These areas have a near-zero potential, typically found over the carbon atoms of the phenyl ring.

The MEP map provides a clear, qualitative picture of the molecule's polarity and highlights the sites most likely to engage in intermolecular interactions, such as hydrogen bonding. rsc.org

Non-linear optical (NLO) materials are of great interest for applications in optical communications and data storage. researchgate.net Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). Molecules with significant intramolecular charge transfer (ICT), often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large hyperpolarizability values. nih.gov

This compound possesses an electron-donating hydroxyamino group and an electron-withdrawing benzamide moiety, suggesting potential for ICT and NLO activity. Quantum chemical calculations can quantify the components of the polarizability and hyperpolarizability tensors. The magnitude of the first hyperpolarizability (β₀) is a key indicator of a molecule's potential as an NLO material. nih.gov

Table 3: Predicted Non-Linear Optical (NLO) Properties

Property Symbol Predicted Value (a.u.)
Dipole Moment µ ~3.5 D
Mean Polarizability α ~150
First Hyperpolarizability β₀ ~450

Note: Values are illustrative and for comparison. The hyperpolarizability of NLO materials is often compared to that of standard materials like urea.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies. nih.gov

Amide Bond Rotation: The rotation around the C(O)-N bond is significantly hindered due to its partial double bond character arising from resonance. nih.govmdpi.com This high rotational barrier often leads to the existence of distinct conformers that are stable at room temperature. semanticscholar.orgrsc.org

Phenyl Group Rotation: The rotation of the phenyl group relative to the amide plane is also an important conformational parameter. The barrier for this rotation is influenced by steric hindrance from adjacent groups. nih.govnih.gov

MD simulations or potential energy surface scans using DFT can be used to calculate the energy barriers for these rotations. The height of the energy barrier determines the rate of interconversion between different conformers. nih.govbeilstein-journals.org

Table 4: Predicted Rotational Energy Barriers

Rotatable Bond Description Predicted Energy Barrier (kcal/mol)
C(O)-NH Amide bond rotation 18 - 23
Cphenyl-C(O) Phenyl group rotation 3 - 8
N-C=N Rotation around the imine bond > 30 (high barrier)

Note: These values are estimates based on computational studies of benzamides and related amide-containing compounds. nih.govnih.govbeilstein-journals.org

Simulation of Intermolecular Interactions and Hydrogen Bond Dynamics in Solution and Solid Phases

The study of intermolecular interactions and the dynamics of hydrogen bonds is crucial for understanding the behavior of this compound in different environments. Computational simulations, particularly molecular dynamics (MD), provide atomic-level insights into these interactions in both solution and solid phases. These simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system.

In the solid phase, simulations can elucidate crystal packing arrangements and the stability conferred by intermolecular hydrogen bonds. These interactions dictate the compound's crystal lattice structure and physical properties. For benzamide-containing structures, hydrogen bonds involving the amide N-H group and carbonyl oxygen atoms or other suitable acceptors are common and form extended networks. nih.gov Analysis of these networks helps in understanding polymorphism, where a compound can exist in multiple crystalline forms with different properties. mdpi.comresearchgate.net

In the solution phase, MD simulations reveal the dynamic nature of hydrogen bonds between the solute (this compound) and solvent molecules, as well as solute-solute interactions. The strength, lifetime, and geometry of these hydrogen bonds influence the compound's solubility, conformational preferences, and reactivity. The solvent environment can significantly alter the stability of different conformers by forming preferential interactions.

Key parameters derived from such simulations include radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another, and hydrogen bond autocorrelation functions, which provide information on the lifetime of specific hydrogen bonds.

Below is an example of a data table summarizing typical parameters analyzed in a molecular dynamics simulation to characterize hydrogen bonds.

Hydrogen BondPhaseAverage Distance (Å)Average Angle (°)Occupancy (%)
N-H···O (intramolecular)Solid2.15165.499.8
O-H···N (intermolecular dimer)Solid1.98172.198.5
N-H···O (to Solvent)Solution (Water)2.30155.875.2
O-H···O (to Solvent)Solution (Water)2.05168.988.1

Advanced Interaction Energy Analysis

To gain a deeper, quantitative understanding of the non-covalent interactions that stabilize molecular complexes of this compound, advanced computational methods are employed. These techniques go beyond classical force fields to provide a quantum mechanical description of interaction energies, dissecting them into physically meaningful components.

Symmetry-Adapted Perturbation Theory (SAPT) for Decomposing Interaction Energies

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method for analyzing intermolecular interaction energies. q-chem.comq-chem.com Unlike the supermolecular approach where the interaction energy is a small difference between large total energies, SAPT calculates the interaction energy directly as a perturbation to the system of non-interacting monomers. nih.govnih.gov This approach avoids basis set superposition error and, more importantly, decomposes the total interaction energy into distinct physical components.

The primary components of the SAPT interaction energy are:

Electrostatics (Eelst): The classical Coulombic interaction between the static charge distributions of the monomers.

Exchange (Eexch): A short-range repulsive term arising from the Pauli exclusion principle, which prevents electrons of like spin from occupying the same space.

Induction (Eind): The stabilizing interaction that comes from the distortion of the electron cloud of one monomer in response to the static charge distribution of the other.

Dispersion (Edisp): A long-range attractive interaction that arises from the correlated fluctuations of electron clouds in the interacting monomers.

By quantifying these terms, SAPT provides invaluable insight into the nature of the intermolecular bonds. For example, it can definitively characterize whether an interaction is primarily driven by electrostatics (as in strong hydrogen bonds) or by dispersion forces (common in the stacking of aromatic rings).

The following table presents an illustrative SAPT0 energy decomposition for a hypothetical hydrogen-bonded dimer of this compound.

Energy ComponentInteraction Energy (kcal/mol)
Electrostatics (Eelst)-15.50
Exchange (Eexch)12.80
Induction (Eind)-4.25
Dispersion (Edisp)-5.75
Total SAPT0 Energy -12.70

Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a rigorous method for analyzing the electron density (ρ(r)) topology to define atoms, bonds, and molecular structure. up.ac.zawiley-vch.de A key aspect of QTAIM is the identification of bond critical points (BCPs)—saddle points in the electron density that exist between two interacting atoms, indicating the presence of a bond path. researchgate.netnih.gov

The analysis of the electron density and its derivatives at these BCPs provides a quantitative characterization of the nature of the chemical bond. researchgate.net Key topological parameters include:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. For shared-shell interactions (covalent bonds), ∇²ρ(r) < 0, signifying a local concentration of electron density. For closed-shell interactions (like hydrogen bonds and van der Waals forces), ∇²ρ(r) > 0, signifying a local depletion of electron density. researchgate.net

Total Electron Energy Density (H(r)): The sign of H(r) can also help distinguish between interaction types. A negative H(r) suggests a significant covalent character, while a positive H(r) is indicative of non-covalent interactions.

QTAIM is particularly useful for characterizing weak to moderate strength non-covalent interactions, such as the various hydrogen bonds present in systems involving this compound.

An illustrative table of QTAIM parameters for the intermolecular hydrogen bonds in a hypothetical dimer is provided below.

Bond (BCP)ρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Bond Character
O-H···N0.0350.095-0.002Strong H-bond, partial covalent character
N-H···O0.0210.0780.001Medium H-bond, closed-shell interaction

Design, Synthesis, and Structure Activity Relationships of N Z N Hydroxycarbamimidoyl Benzamide Derivatives and Analogues

Systematic Structural Modifications of the N-[(Z)-N'-hydroxycarbamimidoyl]benzamide Core

The this compound scaffold serves as a versatile template for the design of novel bioactive compounds. Its inherent structural features, including a benzoyl moiety, a hydroxycarbamimidoyl group, and an amide linker, offer multiple points for systematic modification to explore and optimize biological activity. The design and synthesis of derivatives based on this core structure aim to elucidate structure-activity relationships (SAR) and identify key pharmacophoric elements essential for therapeutic effects.

Substituent Effects on the Benzoyl Moiety (Electronic and Steric)

The benzoyl moiety is a critical component of the this compound core, and its substitution pattern significantly influences the compound's physicochemical properties and biological activity. Both electronic and steric factors of the substituents on the phenyl ring play a pivotal role in modulating the molecule's interaction with biological targets.

Systematic variations of substituents on the benzoyl ring can lead to a deeper understanding of the SAR. For instance, in related N-benzoylpyrazole derivatives, individual ring substituents have been shown to have a significant impact on elastase inhibitory activity. nih.gov Computational SAR analysis has revealed that ortho-substituents in the benzoyl radical are a main factor influencing this activity. nih.gov

Steric hindrance is another crucial factor. Bulky substituents near the amide linkage can affect the conformation of the molecule, potentially enhancing or diminishing its binding affinity to a target protein. In studies on salicylanilides, it was observed that bulkier substituents could increase antifungal and antibacterial activity, suggesting that lipophilicity and size are important for these biological effects. nih.gov

The following table illustrates the impact of various substituents on the benzoyl moiety in a related series of N-benzoyl derivatives, highlighting changes in biological activity.

Compound ID Benzoyl Substituent (R) Biological Activity Observations
A-1 HModerateUnsubstituted parent compound.
A-2 4-ClHighElectron-withdrawing group enhances activity.
A-3 4-OCH₃LowElectron-donating group reduces activity.
A-4 2-FVery HighOrtho-halogen substitution significantly improves activity.
A-5 4-CF₃HighLipophilic and electron-withdrawing group is favorable.

This table is illustrative and based on general findings in related benzamide (B126) series.

Modifications and Isomerism of the Hydroxycarbamimidoyl Group

The N'-hydroxycarbamimidoyl group, also known as a hydroxyguanidine moiety, is a key functional group that often acts as a pharmacophore, particularly in the context of enzyme inhibition. This group is a bioisostere of a carboxylic acid and can act as a strong metal-chelating group, which is crucial for the inhibition of metalloenzymes like histone deacetylases (HDACs). The (Z)-isomerism is often critical for maintaining the appropriate geometry for target binding.

Modifications of this group can include:

Alkylation or Acylation of the Hydroxy Group: This would eliminate the metal-chelating ability and can serve as a negative control in studies or be explored for alternative binding modes.

Replacement with Bioisosteres: The hydroxycarbamimidoyl group can be replaced with other zinc-binding groups such as hydroxamic acids (N-hydroxyamides), carboxylic acids, or certain heterocyclic rings to assess the importance of this specific moiety for activity. For example, N-hydroxybenzamide groups are known zinc-chelating moieties in HDAC inhibitors. nih.gov

Cyclization: The hydroxycarbamimidoyl moiety can be incorporated into a heterocyclic ring system, such as an oxadiazole, which can act as a prodrug that is metabolized to the active amidine. nih.gov This strategy can improve properties like oral bioavailability. nih.gov

The (Z) and (E) isomers of the N'-hydroxycarbamimidoyl group can exhibit different biological activities due to their distinct spatial arrangements. The (Z)-configuration is often preferred for chelation and specific hydrogen bonding interactions with target enzymes.

Exploration of Linker and Bridging Group Variations

In drug design, linker modification is a common strategy to fine-tune the activity of a lead compound. nih.gov Variations can include:

Altering Linker Length: Increasing or decreasing the number of atoms in the linker can be explored. For instance, replacing the direct amide linkage with a longer chain, such as an aminomethyl group, can impact biological activity.

Introducing Rigidity: Incorporating cyclic structures or double bonds within the linker can restrict conformational flexibility, which may lead to higher binding affinity and selectivity.

Varying Linker Type: The amide linker can be replaced with other chemical groups like esters, ethers, ureas, or sulfonamides to investigate the importance of the hydrogen bonding capabilities and stability of the linker. In a study of N-substituted benzamide derivatives based on Entinostat (MS-275), modifications of the linker were a key aspect of the design. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net For this compound derivatives, SAR studies focus on how systematic modifications to the core structure affect their therapeutic potential.

Correlation of Molecular Features with Specific Biological Activity Mechanisms

The structural features of this compound analogues can be correlated with specific mechanisms of action. For example, the hydroxycarbamimidoyl moiety is a known zinc-binding group, suggesting that these compounds could act as inhibitors of zinc-containing enzymes such as HDACs or matrix metalloproteinases (MMPs). The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group for surface interactions. In this context, the this compound scaffold fits this model well, with the hydroxycarbamimidoyl group as the zinc-binder, the amide as part of the linker, and the benzoyl moiety as the cap group.

The nature of the substituents on the benzoyl ring can influence selectivity for different enzyme isoforms. For instance, in a series of benzoylpyridines and benzophenones acting as p38α MAP kinase inhibitors, the substitution pattern was critical for oral activity and efficacy.

The table below summarizes the correlation between structural modifications in related systems and their proposed mechanisms of action.

Structural Modification Molecular Feature Altered Potential Biological Mechanism Example from Related Systems
Substitution on Benzoyl RingLipophilicity, electronic properties, steric bulkEnzyme inhibition, receptor binding, antimicrobial activityFluorinated benzoylthioureas showing enhanced antimicrobial activity. mdpi.com
Modification of Hydroxycarbamimidoyl GroupMetal chelation, hydrogen bonding capacityInhibition of metalloenzymes (e.g., HDACs)N-hydroxybenzamide derivatives as HDAC inhibitors. nih.gov
Variation of LinkerMolecular length, rigidity, H-bonding patternOptimization of binding to target protein cleftLinker modification in N-substituted benzamides to improve antitumor activity. nih.gov

Identification of Key Pharmacophores and Structural Requirements

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net For the this compound class of compounds, the key pharmacophoric features can be deduced from SAR studies of related molecules.

The essential pharmacophoric elements are likely to be:

Aromatic/Lipophilic 'Cap' Region: The benzoyl moiety, which can engage in hydrophobic and/or pi-stacking interactions with the target protein. The substitution pattern on this ring is crucial for fine-tuning these interactions.

Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide linker is a key hydrogen bond acceptor.

Hydrogen Bond Donor: The amide N-H group can act as a hydrogen bond donor.

Zinc-Binding Group (ZBG): The (Z)-N'-hydroxycarbamimidoyl group is a critical pharmacophore for metalloenzyme inhibition, capable of coordinating with a zinc ion in the active site.

Defined Spatial Arrangement: The linker ensures a specific distance and orientation between the benzoyl cap and the zinc-binding group, which is essential for fitting into the active site of the target enzyme. SAR studies on benzimidazole-4-carboxamides have shown that a specific distance between a basic nitrogen and an aromatic ring is crucial for high affinity.

These features collectively define the structural requirements for the biological activity of this class of compounds and guide the design of new, more potent, and selective derivatives.

Strategic Applications of N Z N Hydroxycarbamimidoyl Benzamide in Organic Synthesis and Chemical Biology

N-[(Z)-N'-hydroxycarbamimidoyl]benzamide as a Versatile Synthetic Building Block

The reactivity of the N'-hydroxycarbamimidoyl group, in concert with the structural influence of the benzamide (B126) portion, makes this compound a highly adaptable starting material for the synthesis of a wide array of organic compounds.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The N'-hydroxycarbamimidoyl moiety is a key synthon for the construction of various five-membered heterocyclic rings, particularly 1,2,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. The benzoyl group attached to the nitrogen atom in this compound directs the regioselectivity of these cyclization reactions and becomes a substituent on the resulting heterocyclic core, offering a straightforward route to 3-benzoyl-substituted heterocycles.

Synthesis of 1,2,4-Oxadiazoles: this compound can react with various acylating agents, such as acid chlorides or anhydrides, to yield 3-benzoyl-5-substituted-1,2,4-oxadiazoles. The N'-hydroxyguanidine functionality undergoes acylation followed by cyclization and dehydration to form the stable oxadiazole ring. This method provides a convenient pathway to a library of oxadiazole derivatives with potential applications in medicinal chemistry.

Synthesis of 1,2,4-Triazoles: The construction of the 1,2,4-triazole (B32235) ring can be achieved through the reaction of this compound with compounds containing a carbon-nitrogen triple bond, such as nitriles, or with other reagents that can provide the remaining nitrogen and carbon atoms for the triazole ring. These reactions often proceed through an intermediate that cyclizes to form the stable aromatic triazole system.

Synthesis of 1,3,4-Thiadiazoles: For the synthesis of 1,3,4-thiadiazoles, the N'-hydroxycarbamimidoyl group can be reacted with sulfur-containing reagents. For instance, reaction with thiocarbonyl compounds or isothiocyanates can lead to the formation of the thiadiazole ring, incorporating the sulfur atom into the heterocyclic core.

Table 1: Synthesis of Heterocyclic Compounds from this compound

HeterocycleReactantGeneral Reaction ConditionsResulting Scaffold
1,2,4-OxadiazoleAcid Chlorides/AnhydridesBase-catalyzed condensation and cyclization3-Benzoyl-5-substituted-1,2,4-oxadiazole
1,2,4-TriazoleNitrilesLewis acid or base catalysis3-Benzoyl-5-substituted-1,2,4-triazole
1,3,4-ThiadiazoleIsothiocyanatesBase-catalyzed addition and cyclization3-Benzoyl-5-substituted-1,3,4-thiadiazole

Application in Peptidomimetic Synthesis and Peptide Modifications

The structural features of this compound make it an intriguing candidate for applications in peptidomimetic chemistry and for the modification of peptides. mdpi.com The incorporation of non-natural amino acids and the modification of the peptide backbone are key strategies to enhance the stability, bioavailability, and biological activity of peptides.

The N-hydroxy functionality can influence the conformational preferences of the peptide backbone, potentially stabilizing specific secondary structures like β-turns or β-sheets. rsc.orgnih.gov The introduction of a benzamide group can also impart specific interactions with biological targets. The N'-hydroxycarbamimidoylbenzamide scaffold can be envisioned as a dipeptide isostere, where the typical amide bond is replaced by this more complex and rigid unit. This can lead to peptidomimetics with increased resistance to enzymatic degradation. nih.govmdpi.com

Furthermore, the reactive nature of the N'-hydroxycarbamimidoyl group allows for its conjugation to peptides, introducing a benzamide moiety as a specific recognition element or as a handle for further functionalization.

Development of Novel Reagents and Methodologies Based on the N'-Hydroxycarbamimidoylbenzamide Scaffold

The inherent reactivity of the N'-hydroxycarbamimidoylbenzamide scaffold has spurred the development of novel reagents and synthetic methodologies. The N-hydroxyguanidine core is known to be a source of nitric oxide (NO) under certain oxidative conditions, suggesting that derivatives of this compound could be designed as controlled NO-releasing agents for biological studies.

Moreover, the ability of the N'-hydroxycarbamimidoyl group to react with various functional groups can be harnessed to develop new coupling reagents or catalysts. For instance, metal complexes of N'-hydroxycarbamimidoylbenzamide could exhibit interesting catalytic properties in organic transformations. The benzamide moiety can be systematically varied to tune the electronic and steric properties of these potential reagents, allowing for the optimization of their reactivity and selectivity.

The exploration of this scaffold has the potential to lead to new synthetic tools with broad applicability in organic chemistry, from the construction of complex molecular architectures to the development of new probes for chemical biology research.

Molecular Interactions and Biological Activity Mechanisms of N Z N Hydroxycarbamimidoyl Benzamide Derivatives

Enzymatic Interaction Mechanisms

The biological effects of N-[(Z)-N'-hydroxycarbamimidoyl]benzamide derivatives are often initiated through their interaction with specific enzymes, leading to the modulation of critical cellular pathways.

Inhibition of Specific Enzymes (e.g., Histone Deacetylases) and Related Molecular Pathways

A prominent mechanism of action for several benzamide (B126) derivatives is the inhibition of histone deacetylases (HDACs). nih.govgoogle.com HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. google.com The acetylation level of core histones is a result of the interplay between HDACs and histone acetyltransferases (HATs). google.com By inhibiting HDACs, these compounds can restore or enhance the acetylation of histones, which in turn can reactivate the expression of tumor suppressor genes. google.com

The inhibition of HDACs by benzamide derivatives can influence various molecular pathways. For instance, some N-hydroxybenzamide-based HDAC inhibitors have been synthesized and shown to possess anti-proliferation activity in several tumor cell lines. nih.gov These inhibitors often feature a benzamide moiety which is crucial for their activity. nih.gov Furthermore, the deacetylation activity of HDACs is not limited to histones; non-histone proteins such as p53 and GATA-1 are also substrates. google.com The acetylation of p53, for example, can enhance its binding affinity to target DNA sequences, thereby influencing cellular processes like apoptosis and cell cycle arrest. google.com Research has shown that some benzamide derivatives can induce apoptosis independently of p53, suggesting a complex interplay of pathways. nih.gov

Modulation of Enzyme Activity in Biochemical Research

Beyond HDAC inhibition, derivatives of this compound are utilized in biochemical research to modulate the activity of other enzymes. For example, certain benzimidazole (B57391) derivatives, which share structural similarities with the benzamide core, have been found to be potent inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.govmdpi.com This inhibition can lead to the suppression of cell cycle progression and the induction of apoptosis in cancer cells. nih.govmdpi.com The ability of these compounds to interact with and modulate the activity of specific enzymes makes them valuable tools for studying cellular signaling pathways and for the development of new therapeutic agents.

Target Engagement Studies and Receptor Interaction Mechanisms

Understanding how this compound derivatives engage with their molecular targets within biological systems is crucial for elucidating their mechanisms of action.

Investigation of Molecular Targets within Biological Systems

Researchers have employed various techniques to identify and validate the molecular targets of benzamide derivatives. Docking studies, for instance, have been used to predict the binding modes of these compounds within the active sites of enzymes like EGFR. nih.govmdpi.com These computational approaches, combined with experimental validation, have revealed interactions similar to those of established inhibitors like erlotinib. nih.govmdpi.com In the context of antiviral research, studies have suggested that certain N-phenyl benzamides act as capsid binders for enteroviruses, such as Coxsackievirus A9 (CVA9). nih.gov Docking assays have indicated that these compounds may bind to the hydrophobic pocket and the area around the 3-fold axis of the viral capsid, thereby stabilizing the virion and preventing uncoating. nih.gov

Mechanisms of Antiproliferative Effects (e.g., Cell Cycle Arrest, Apoptosis Induction)

The antiproliferative activity of this compound and its derivatives is often mediated through the induction of cell cycle arrest and apoptosis. nih.govnih.gov

Cell Cycle Arrest: Several studies have demonstrated that these compounds can halt the progression of the cell cycle at different phases. For example, some benzimidazole derivatives have been shown to induce cell cycle arrest at the G0/G1, G1/S, or G2/M phases in various cancer cell lines. nih.govmdpi.com This arrest prevents cancer cells from dividing and proliferating. The mechanism often involves the modulation of key cell cycle regulatory proteins. For instance, an increase in the expression of p53 and p21, and a decrease in cyclin B1 and Cdc2 proteins have been observed following treatment with certain derivatives. researchgate.net

Apoptosis Induction: In addition to cell cycle arrest, these compounds can trigger programmed cell death, or apoptosis. The induction of apoptosis by N-substituted benzamides has been shown to involve the release of cytochrome c from the mitochondria into the cytosol and the subsequent activation of caspase-9. nih.gov The process can be inhibited by broad-spectrum caspase inhibitors and by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov Interestingly, the induction of apoptosis by some benzamides can occur independently of the p53 tumor suppressor protein. nih.gov

Mechanistic Basis for Antiviral Activity (e.g., Reduction of Intracellular Viral DNA)

The antiviral activity of certain benzamide derivatives has been a subject of investigation. One of the key mechanisms appears to be the direct interaction with viral components. As mentioned earlier, N-phenyl benzamides have been shown to act as capsid binders for enteroviruses, effectively stabilizing the viral particle and preventing the release of the viral genome into the host cell. nih.gov This direct binding to the virion is a primary mode of action. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(Z)-N'-hydroxycarbamimidoyl]benzamide?

  • Methodology : The compound can be synthesized via hydroxylamine-mediated amidoxime formation. A typical procedure involves reacting nitrile precursors (e.g., 3-cyanopyrazine derivatives) with hydroxylamine hydrochloride (HONH₂·HCl) and triethylamine in ethanol under reflux (80°C, 2.5 hours). Purification via silica gel chromatography (25% EtOAc in petroleum ether) yields the product in >95% purity . For regioselective Z-configuration, anhydrous conditions and deuterated intermediates (e.g., N,N-[D₂]-benzamide) are critical to minimize isomerization .

Q. Which analytical techniques are most effective for confirming the Z-configuration and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H-NMR (400 MHz, DMSO-d₆) shows diagnostic peaks for the Z-isomer, including a singlet at δ 9.68 ppm (hydroxyl proton) and splitting patterns consistent with restricted rotation .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystallographic ambiguity. For example, bond angles and torsion angles between the benzamide and hydroxycarbamimidoyl groups confirm the Z-geometry .
  • LCMS/TLC : Monitor reaction progress using TLC (PE:EtOAc = 1:1, Rf = 0.6) and confirm purity via LCMS with NH₄HCO₃/MeCN-H₂O gradients .

Q. How should researchers handle stability issues during storage?

  • Methodology : The compound is prone to hydrolysis under alkaline conditions due to the labile hydroxycarbamimidoyl group. Store in anhydrous environments at –20°C, and avoid prolonged exposure to light. Stability assays in 1.0 N HCl/NaOH show faster degradation in basic media (t½ < 24 hours) compared to acidic conditions (t½ ~72 hours) .

Advanced Research Questions

Q. How can low yields during cyclization to oxadiazole derivatives be resolved?

  • Methodology : Optimize cyclization by using 1,1,1-trimethoxyethane as a solvent and TsOH as a catalyst (80°C, 6 hours). Microwave-assisted synthesis (110°C, 30 minutes) improves reaction efficiency and reduces byproduct formation. Yields increase from 56% to >70% when using stoichiometric triethylamine to neutralize HCl .

Q. What strategies validate contradictory bioactivity data across studies (e.g., HDAC inhibition vs. DNA binding)?

  • Methodology : Cross-validate using orthogonal assays:

  • HDAC Inhibition : Measure acetylated histone H3 (Ac-H3) levels in frontal cortex tissue via Western blot (15–60 μmol/kg doses) .
  • DNA Binding : Employ fluorescence polarization assays with SYBR Green and calf thymus DNA. Discrepancies may arise from varying substituents (e.g., trifluoromethyl groups) influencing binding modes .

Q. How do computational tools aid in understanding structure-activity relationships (SAR)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with HDAC8 or DNA minor grooves. Focus on hydrogen bonding between the hydroxycarbamimidoyl group and catalytic residues (e.g., Zn²⁺ in HDACs) .
  • Electron Density Maps : Apply charge-flipping algorithms (SUPERFLIP) to resolve ambiguous crystallographic data, particularly for tautomeric forms .

Q. What isotopic labeling approaches track metabolic or synthetic pathways?

  • Methodology : Synthesize deuterated analogs (e.g., N-[1'-Deutero-(Z)-hex-1-en-1-yl]benzamide) using deuterated benzamide precursors. Monitor deuterium incorporation via ²H-NMR or mass spectrometry to study hydrolysis kinetics or metabolic stability .

Q. How are mechanistic studies designed to probe reaction intermediates?

  • Methodology : Use in-situ IR spectroscopy to detect nitrile → amidoxime conversion. Quench reactions at timed intervals and analyze intermediates via HRMS. For example, isolate the hydroxylamine adduct (m/z 295.1 [M+H]⁺) to confirm stepwise mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.